molecular formula C12H13N B1604953 Quinoline, 3-propyl- CAS No. 20668-43-3

Quinoline, 3-propyl-

Cat. No. B1604953
CAS RN: 20668-43-3
M. Wt: 171.24 g/mol
InChI Key: ANBUXLFLKGJLEL-UHFFFAOYSA-N
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Description

“Quinoline, 3-propyl-” is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The simplest member of the quinoline family is quinoline itself, a compound with molecular structure C9H7N .


Synthesis Analysis

Quinoline and its derivatives have been synthesized via various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation gives quinoline .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Synthesis and Structural Utility

Quinoline derivatives, including 3-propyl-quinoline, have significant importance in heterocyclic chemistry, particularly in pharmaceutical applications. A notable example is the development of polyfunctionalized quinolines through propargyl-allenyl isomerization and aza-electrocyclization, demonstrating the synthetic versatility of quinolines (Zhou, Liu, & Xu, 2012).

Antimicrobial Applications

3-Propyl-quinoline derivatives exhibit antimicrobial properties. A study on N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives highlighted their potential in combating drug-resistant bacterial infections, indicating their significance in future drug discovery (Bello et al., 2017).

Anticancer Activity

Quinolines, including 3-propyl-quinoline derivatives, show effectiveness in cancer treatment. Their broad spectrum of biological activities is attributed to their ability to inhibit various cellular processes such as tyrosine kinases and DNA repair, making them valuable in anticancer drug development (Solomon & Lee, 2011).

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

3-propylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-4,6-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBUXLFLKGJLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174713
Record name Quinoline, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 3-propyl-

CAS RN

20668-43-3
Record name Quinoline, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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